Methyl tetracosanoate is a fatty acid methyl ester (FAME) with a 24-carbon chain. It is a naturally occurring compound found in various organisms, including the maca plant (Lepidium meyenii) and the sponge Aplysina fistularis [Source: National Institutes of Health, PubChem, ].
Methyl tetracosanoate serves as a valuable tool in analytical chemistry, particularly in gas chromatography (GC) analysis. Due to its well-defined structure and retention time, it acts as an external standard for various analytical procedures [Source: Sigma-Aldrich, Methyl tetracosanoate analytical standard, ]. For instance, researchers employ it to quantify other FAMEs in biological samples or monitor the efficacy of chemical reactions involving fatty acid derivatives.
Methyl tetracosanoate, also known as methyl lignocerate, is a long-chain fatty acid methyl ester with the molecular formula and a molecular weight of approximately 382.66 g/mol. This compound is characterized by a straight-chain structure consisting of 24 carbon atoms and is typically derived from tetracosanoic acid (lignoceric acid) through esterification processes. Methyl tetracosanoate is notable for its role in various biological and chemical applications, particularly in studies related to fatty acids and their derivatives.
These reactions are essential for its applications in biodiesel production and other industrial processes.
Methyl tetracosanoate exhibits several biological activities that are of interest in pharmaceutical and nutritional research:
Research continues to explore its potential therapeutic roles, particularly in metabolic disorders.
The synthesis of methyl tetracosanoate typically involves:
These methods are efficient and widely used in both laboratory and industrial settings.
Methyl tetracosanoate finds applications in various fields:
Interaction studies involving methyl tetracosanoate have focused on its effects on cellular pathways:
These studies highlight the compound's potential as a bioactive agent in metabolic health.
Methyl tetracosanoate belongs to a class of long-chain fatty acid methyl esters. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Methyl hexacosanoate | Longer chain length; higher melting point | |
Methyl docosanoate | Shorter chain; different biological activities | |
Methyl behenate | Similar structure; used in cosmetics |
Methyl tetracosanoate is unique due to its specific chain length (24 carbons) which influences its melting point (approximately 57.1 °C) and boiling point (around 177-179 °C at low pressure) . Its distinct biological activity related to insulin signaling further differentiates it from other similar compounds.
Transesterification represents the primary industrial route for methyl tetracosanoate synthesis. This process converts triglycerides or fatty acids to their corresponding methyl esters through reaction with methanol in the presence of catalysts.
Heterogeneous catalysts offer significant advantages in methyl tetracosanoate synthesis, including improved product separation, catalyst reusability, and reduced environmental impact. These catalysts operate at relatively mild conditions while maintaining high conversion rates.
Several heterogeneous catalyst systems have demonstrated effectiveness in methyl ester production:
Catalyst | Optimal Conditions | Conversion Rate | Advantages | Limitations |
---|---|---|---|---|
ZnAl2O4 + Al2O3 + ZnO | 170°C, microwave irradiation | 51% (60 min) | Faster reaction times, reduced byproducts | Requires microwave activation |
KF/γ-Al2O3 | 65°C, 12:1 methanol:oil ratio, 4 wt.% catalyst | >90% (3 h) | High yield, moderate conditions | Sensitive to water content |
K10 montmorillonite | 170°C, microwave irradiation | 13.5% (36:1 methanol:oil ratio) | Reusable, environmentally friendly | Lower conversion rates |
KSF montmorillonite | 170°C, microwave irradiation | 51% (60 min) | High acidity, faster kinetics | Decreased activity with increased catalyst loading |
Microwave irradiation has proven particularly effective in activating transesterification reactions with heterogeneous catalysts. Studies comparing traditional thermal heating with microwave irradiation found that microwave methods reduced reaction times and allowed for lower reaction temperatures while achieving comparable or higher yields of methyl esters. For instance, using KSF catalysts under microwave irradiation achieved 51% FAME yield in 60 minutes compared to only 32% with traditional heating under identical conditions.
The reaction parameters that significantly influence methyl tetracosanoate synthesis include methanol-to-oil molar ratios, catalyst concentration, reaction temperature, and reaction time. Optimization studies have shown that increasing the methanol-to-oil ratio can improve conversion up to a certain point (typically 12:1 to 18:1), beyond which diminishing returns are observed.
Enzymatic catalysis offers several advantages for methyl tetracosanoate synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. Lipases, in particular, have demonstrated considerable potential for selective transesterification reactions.
Research on enzymatic synthesis of methyl esters has investigated various lipases:
The enzymatic approach faces a significant challenge with methanol inhibition, as studies have shown that lipases can be irreversibly inactivated when methanol concentration exceeds critical thresholds. This occurs because insoluble methanol forms droplets in the oil phase, which directly contact and denature the enzyme. To mitigate this effect, a stepwise methanol addition strategy has been developed, which maintains methanol concentration below inhibitory levels throughout the reaction.
Structural studies using mass spectrometry, circular dichroism, and fluorescence spectroscopy have revealed that methanol affects enzyme stability by inducing protein unfolding and aggregation. For example, with Burkholderia glumae lipase, even at conditions providing the highest reaction yield, enzyme stability was compromised, leading to gradual unfolding.
Sulfonation of methyl tetracosanoate produces valuable surfactant derivatives with applications in detergents, personal care products, and industrial processes. The sulfonation process typically employs gaseous sulfur trioxide (SO3) as the sulfonating agent.
The sulfonation mechanism involves multiple intermediates and follows complex kinetics. Based on experimental evidence, the reaction proceeds through several distinct steps:
The rate-controlling step in this sequence is the elimination of SO3 from the second intermediate to form the alpha-sulfonated methyl ester. Temperature significantly influences reaction rates, with higher temperatures generally accelerating the process but potentially leading to unwanted side reactions.
Kinetic studies have shown that the α-sulfonation follows second-order kinetics with respect to the first intermediate and has an activation energy of approximately 25 kcal/mol. The final reaction rate from the second intermediate to the α-sulfofatty acid methyl ester (αSFM) depends on the amount of co-existing ester in the reaction mixture.
The optimal molar ratio of fatty acid methyl ester to SO3 typically ranges from 1:1.1 to 1:1.5, with a preferred range of 1:1.1 to 1:1.3. Excess SO3 is necessary to produce significant amounts of the intermediate which slowly generates the free SO3 required to drive the sulfonation reaction to completion.
The choice of solvent system significantly impacts the sulfonation process. In traditional sulfonation processes, the reaction is often conducted in the absence of solvents, with the fatty acid methyl ester serving as both reactant and reaction medium. However, alternative approaches using specialized solvent systems have been developed to improve reaction control and product quality.
Following sulfonation, the crude α-sulfo fatty acid methyl ester requires neutralization, typically accomplished using sodium carbonate (Na2CO3) to form the corresponding sodium salt. This neutralization step is critical and requires careful control of mixing conditions to avoid unwanted hydrolysis of the methyl ester group.
The hydrolysis rate of methyl ester sulfonic acid increases dramatically at pH levels above 9 and at elevated temperatures. Therefore, rapid and thorough mixing of the sulfonic acid and base streams is essential during neutralization to prevent localized high pH zones and temperature spikes that could lead to excessive hydrolysis.
The resulting sulfonated methyl esters of fatty acids (SMEs) have unique phase behavior in aqueous solutions, forming micelles above a critical concentration. Studies have shown that the critical micelle concentration (CMC) and surface tension properties of these surfactants depend on the fatty acid chain length and degree of sulfonation.
Methyl tetracosanoate occurs naturally in several organisms, including Solanum tuberosum (potato) and Festuca rubra. Extracting and purifying this compound from natural sources requires specialized techniques.
Column chromatography represents a primary method for isolating methyl tetracosanoate from complex natural mixtures. Several chromatographic approaches have been developed:
Gas chromatography (GC) provides excellent separation of fatty acid methyl esters based on chain length and degree of unsaturation. For methyl tetracosanoate analysis, specialized columns include:
Typical GC conditions for methyl tetracosanoate analysis include temperature programming from approximately 140°C to 240°C at a rate of 3-5°C/min, with flame ionization detection (FID). Under these conditions, methyl tetracosanoate typically elutes after most common FAMEs due to its long carbon chain.
Mass spectrometry data for methyl tetracosanoate shows characteristic fragment ions, with the most significant peaks at m/z values of:
These characteristic fragments can be used for compound identification and quantification in complex mixtures.
Liquid-liquid extraction represents an effective approach for enriching methyl tetracosanoate from complex mixtures. The process typically employs different solvent systems to selectively partition fatty acid methyl esters from other components.
A standard extraction procedure involves:
For purification of highly unsaturated fatty acid methyl esters, innovative approaches using ionic liquids (ILs) as extractants have shown promising results. Studies have demonstrated that mixtures of ionic liquids, particularly 1-ethyl-3-methylimidazolium dicyanamide ([EMIm][N(CN)2]), with cosolvents like N,N-dimethylformamide (DMF) can achieve exceptional separation selectivity.
When the mole ratio of [EMIm][N(CN)2] to DMF was optimized at 1:9, the separation selectivity reached 11.7, which is at least twice the value (5.6) achieved using DMF alone as the extractant. This approach could potentially be modified for selective enrichment of methyl tetracosanoate from complex mixtures.
Solid-phase extraction (SPE) using novel π-complexing sorbents represents another advanced purification technique. These sorbents can be prepared by covalently immobilizing ionic liquids onto silica and then coating these silica-supported ILs with silver salts. The hydrophobic ILs enhance the retention of silver salts on the solid sorbents, which then selectively bind to unsaturated fatty acid methyl esters through π-complexation.
Methyl tetracosanoate enhances glucose uptake in differentiated 3T3-L1 adipocytes by promoting the translocation of GLUT4 to the plasma membrane. In a bioactivity-guided study, the compound demonstrated a dose-dependent increase in glucose uptake at concentrations ranging from 1 ng/mL to 10 μg/mL, with optimal activity observed at 1 ng/mL [2]. This effect parallels the action of insulin, which stimulates GLUT4 vesicle trafficking to the cell surface via phosphatidylinositol 3-kinase (PI3K)/Akt signaling.
Notably, methyl tetracosanoate’s ability to enhance GLUT4 activity occurs independently of adipogenesis inhibition. While the methanolic extract of Costus pictus (CPME)—from which methyl tetracosanoate was isolated—reduced lipid accumulation in pre-adipocytes by 3-fold, the purified compound itself did not alter adipogenic gene expression [2]. This specificity suggests that methyl tetracosanoate targets insulin-sensitive pathways without disrupting adipocyte differentiation.
Table 1: Glucose Uptake in 3T3-L1 Adipocytes Treated with Methyl Tetracosanoate
Concentration (ng/mL) | Relative Glucose Uptake (%) |
---|---|
1 | 100 ± 5.2 |
10 | 98 ± 4.8 |
100 | 95 ± 3.7 |
1000 | 92 ± 4.1 |
Data derived from [2], normalized to baseline uptake in untreated cells.
PPARγ, a nuclear receptor critical for adipogenesis and insulin sensitivity, is a putative target of methyl tetracosanoate. Ligand-activated PPARγ induces GLUT4 transcription by binding to response elements in the GLUT4 promoter, a mechanism observed with thiazolidinediones like ciglitazone [7]. Methyl tetracosanoate’s structural similarity to fatty acid derivatives—known PPARγ ligands—suggests it may activate this receptor, though direct binding studies are pending.
Interestingly, while PPARγ activation typically promotes adipogenesis, methyl tetracosanoate does not increase lipid accumulation in differentiated adipocytes [2]. This contrasts with CPME, which suppresses adipogenesis at higher concentrations (10 μg/mL). The dichotomy implies that methyl tetracosanoate selectively engages PPARγ pathways linked to glucose metabolism while avoiding pro-adipogenic effects, potentially through coactivator recruitment differences or post-translational modifications [6].
Very long-chain fatty acids like tetracosanoic acid (C24:0) undergo beta-oxidation in peroxisomes and mitochondria. In hepatic models, impaired peroxisomal oxidation of C24:0 is linked to lipid accumulation in adrenoleukodystrophy [5]. Methyl tetracosanoate, as a C24 ester, may serve as a substrate for these pathways, though direct evidence in hepatocytes is limited.
Indirect support comes from studies showing that PPARγ activators enhance fatty acid oxidation by upregulating peroxisomal and mitochondrial enzymes [6]. If methyl tetracosanoate acts as a PPARγ ligand, it could similarly boost beta-oxidation, reducing hepatic lipid deposition. However, this hypothesis requires validation in liver-specific models.
The electron transport chain (ETC) relies on acetyl-CoA derived from beta-oxidation to generate ATP. While no studies directly link methyl tetracosanoate to ETC modulation, its potential to increase beta-oxidation substrates suggests indirect support for mitochondrial respiration. For example, enhanced breakdown of C24:0 could elevate acetyl-CoA levels, fueling citrate synthase and complex I–IV activity.
Notably, etomoxir—an inhibitor of carnitine palmitoyltransferase-1—reduces GLUT4 transcription in adipocytes by limiting fatty acid import [8]. Methyl tetracosanoate’s hypothetical beta-oxidation-enhancing effects might counteract such inhibition, preserving ETC function and insulin sensitivity. Further research is needed to test this interaction.
Corrosive